Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
CAS No.: 180910-53-6
Cat. No.: VC1877702
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180910-53-6 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15) |
| Standard InChI Key | HOKKPWFYPCZZNA-UHFFFAOYSA-N |
| SMILES | COC(=O)NCCC1=CN(C2=CC=CC=C21)O |
| Canonical SMILES | COC(=O)NCCC1=CN(C2=CC=CC=C21)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester features an indole core with specific functional group modifications. The compound has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. Its structure consists of an indole core with a hydroxyl group attached to the nitrogen at the 1-position, an ethyl linker at the 3-position, and a methyl carbamate group attached to the terminal nitrogen of this linker.
The IUPAC name for this compound is methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate. Its unique structural identifiers are presented in Table 1.1.
Table 1.1: Chemical Identifiers for Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
| Identifier Type | Value |
|---|---|
| CAS Number | 180910-53-6 |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| Standard InChI | InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15) |
| Standard InChIKey | HOKKPWFYPCZZNA-UHFFFAOYSA-N |
| SMILES | COC(=O)NCCC1=CN(C2=CC=CC=C21)O |
| PubChem Compound ID | 11053567 |
Comparison with Related Indole Derivatives
To understand the significance of the N-hydroxy modification in this compound, it is valuable to compare it with structurally related indole derivatives. The hydroxyl group at the indole nitrogen represents a key distinguishing feature that potentially affects its chemical reactivity and biological properties.
Table 1.2: Comparison with Related Indole Carbamate Compounds
The presence of the N-hydroxy group increases the molecular weight by 16 mass units compared to the unmodified indole derivative and likely alters its hydrogen bonding capabilities, solubility characteristics, and biochemical interactions.
Synthesis Methods and Challenges
Synthetic Challenges
The synthesis of indole-based carbamates presents several challenges as noted in the literature: "The synthesis of indole-based carbamates can be challenging due to the reactivity of the indole ring. For example, attempts to functionalize the 3-position of indoles often require careful protection and deprotection strategies".
Specific challenges in synthesizing Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester likely include:
-
Regioselective functionalization of the indole 3-position
-
Clean introduction of the N-hydroxy group without affecting other reactive sites
-
Control of potential side reactions due to the reactivity of the indole ring
-
Optimization of reaction conditions to achieve acceptable yields
| Structural Feature | Potential Biological Significance |
|---|---|
| Indole core | May interact with various biological targets including enzymes, receptors, and DNA |
| N-hydroxy modification | May alter binding properties, serve as a hydrogen bond donor/acceptor, or function as a bioactivation site |
| Carbamate group | Potential enzyme inhibition, particularly of serine hydrolases |
| Ethyl linker | Provides appropriate spacing between pharmacophoric elements |
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the indole aromatic protons, the ethyl linker, and the methyl group of the carbamate.
-
Mass spectrometry would be expected to show a molecular ion peak at m/z 234 corresponding to the molecular weight, with characteristic fragmentation patterns.
-
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C bonds.
Chromatographic Analysis
For purity assessment and quantification, chromatographic techniques would be applicable:
Table 5.1: Potential Chromatographic Methods for Analysis
| Analytical Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment |
| Gas Chromatography (GC) | Analysis of volatile derivatives |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and trace analysis |
Structure-Activity Relationships
Impact of N-Hydroxylation
The N-hydroxylation of the indole nitrogen represents a significant structural modification that distinguishes Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester from conventional indole derivatives. This modification potentially affects:
-
Electronic distribution within the indole ring system
-
Hydrogen bonding capabilities
-
Metabolic stability
-
Interaction with biological targets
Comparison with Related Bioactive Compounds
While specific structure-activity relationship data for this exact compound is limited, insights can be gained by comparing it with other known bioactive indole derivatives. The carbamate functionality in particular is present in several bioactive compounds, including certain insecticides and pharmaceuticals.
Table 6.1: Structural Elements and Their Potential Impact on Activity
| Structural Element | Present in Target Compound | Potential Impact on Biological Activity |
|---|---|---|
| Indole core | Yes | Foundation for interaction with various biological targets |
| N-hydroxyl group | Yes | Modified electronic properties; potential prodrug feature |
| Carbamate group | Yes | Possible enzyme inhibition properties |
| Ethyl linker | Yes | Appropriate spacing between pharmacophoric elements |
| Chiral center | No | Absence may simplify biological evaluation |
Future Research Directions
Synthetic Methodology Development
Further research is needed to develop efficient synthetic routes for Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester. As noted in the literature regarding challenges in indole chemistry, "future studies should focus on its synthesis and biological evaluation to fully explore its potential in drug discovery".
Comprehensive Characterization
A complete physicochemical profile of this compound would be valuable, including:
-
Detailed spectroscopic data
-
Solubility parameters in various solvents
-
Stability under different storage conditions
-
Crystal structure determination
Biological Evaluation
Systematic screening for biological activities would help establish the potential utility of this compound in various research contexts:
Table 7.1: Proposed Biological Screening Approaches
| Screening Approach | Purpose | Expected Outcome |
|---|---|---|
| Cancer cell line panels | Evaluate antiproliferative activity | Identification of sensitive cell types |
| Enzyme inhibition assays | Identify potential protein targets | Mechanism of action insights |
| Receptor binding studies | Assess interaction with known targets | Structure-activity relationships |
| In vivo pharmacokinetic studies | Determine ADME properties | Understanding of drug-like characteristics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume